molecular formula C20H24N2O2 B11177408 4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B11177408
M. Wt: 324.4 g/mol
InChI Key: ZSUQIINNYKVJGS-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes a butanoylamino group, an ethyl group, and a 2-methylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide typically involves a multi-step process. One common method starts with the acylation of aniline derivatives. The reaction involves the following steps:

    Acylation: Aniline is reacted with butanoyl chloride in the presence of a base such as pyridine to form N-butanoylaniline.

    N-alkylation: The N-butanoylaniline is then alkylated with ethyl iodide in the presence of a strong base like sodium hydride to introduce the ethyl group.

    Coupling: The final step involves coupling the N-ethyl-N-butanoylaniline with 2-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, particularly at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an allosteric modulator or inhibitor of enzymes, altering their activity. It can bind to the active site or allosteric site of the enzyme, leading to conformational changes that affect the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-benzimidazol-2yl benzamide: Investigated as an allosteric activator of human glucokinase.

    2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Studied for their antioxidant and antibacterial activities.

Uniqueness

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C20H24N2O2/c1-4-8-19(23)21-17-13-11-16(12-14-17)20(24)22(5-2)18-10-7-6-9-15(18)3/h6-7,9-14H,4-5,8H2,1-3H3,(H,21,23)

InChI Key

ZSUQIINNYKVJGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2C

Origin of Product

United States

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